molecular formula C31H35N3O8S B1680690 4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide CAS No. 175556-12-4

4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide

Cat. No. B1680690
M. Wt: 609.7 g/mol
InChI Key: DRIHNVYRUGBDHI-UHFFFAOYSA-N
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Description

RO 46-8443 is the first non-peptide endothelin ETB receptor selective antagonist. RO 46-8443 displays up to 2000-fold selectivity for ETB receptors both in terms of binding inhibitory potency and functional inhibition. The observed parallel rightward shift of concentration-response curves with different antagonist concentrations is consistent with a competitive binding mode. Since R0 46-8443 selectively inhibits ETB receptor mediated responses, it is a valuable tool for clarifying the role of ETB receptors in pathology.

Scientific Research Applications

Molecular Structure and Interaction

Molecular Arrangement and Interaction The molecular structure of 4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide shows a unique arrangement. The compound forms a U-shaped channel around a chain of twisted pyrimidine rings, with specific dihedral angles between the mean planes of the pyrimidine and benzene rings. This peculiar structure is stabilized by various hydrogen bonds and weak intermolecular interactions, contributing to its distinctive molecular interaction and arrangement (Kaur et al., 2012).

Biological Activity and Applications

Comparative Bioactivity Study A comparative study on the biological activity of a similar compound, 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide, revealed its structural characteristics and bioactivity. The compound, characterized through spectroscopic data and single-crystal X-ray diffraction, exhibited intriguing redox properties and biological activity, providing insights into its potential applications in medical and biochemical research (Chatterjee et al., 2022).

Prevention of Cerebral Vasospasm A significant application of a related compound, bosentan, was found in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. The study demonstrated the effectiveness of bosentan and another compound in significantly reducing the constriction of the basilar artery in a rabbit model, indicating its potential as a treatment for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Synthesis and Cytotoxicity Studies A series of new benzenesulfonamides, structurally similar to the compound , were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Antimicrobial Activity Another study synthesized and evaluated the antimicrobial activity of certain benzenesulfonamide derivatives against various bacteria and fungi. The results showed promising antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Sarvaiya et al., 2019).

properties

IUPAC Name

4-tert-butyl-N-[6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIHNVYRUGBDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9916886

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide
Reactant of Route 3
4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide
Reactant of Route 6
4-(tert-butyl)-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide

Citations

For This Compound
4
Citations
M Williams - Current Protocols in Pharmacology, 1999 - Wiley Online Library
Receptors are typically characterized via two distinct approaches: (1) the identification and pharmacological characterization of a receptor‐mediated response using classical …
SPH Alexander, A Mathie, JA Peters - British Journal of …, 2007 - ncbi.nlm.nih.gov
S4 5-HT Page 1 Overview: 5-HT receptors (nomenclature as agreed by NC-IUPHAR Subcommittee on 5-HT receptors (Hoyer et al., 1994) and subsequently revised (Hartig et al., 1996)…
Number of citations: 21 www.ncbi.nlm.nih.gov
F SB271046 - Pharmacol. Ther - europepmc.org
S4 5-HT Page 1 Overview: 5-HT receptors (nomenclature as agreed by NC-IUPHAR Subcommittee on 5-HT receptors (Hoyer et al., 1994) and subsequently revised (Hartig et al., 1996)…
Number of citations: 0 europepmc.org
SPH Alexander, A Mathie… - British Journal of …, 2006 - search.proquest.com
Based on pharmacological criteria, we previously suggested that in the mouse aorta, endothelium-dependent relaxation by nucleotides is mediated by P2Y1 (adenosine diphosphate (…
Number of citations: 1 search.proquest.com

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